molecular formula C9H8FNO2 B8749238 5-Fluoro-2,4-dimethoxybenzonitrile

5-Fluoro-2,4-dimethoxybenzonitrile

Cat. No.: B8749238
M. Wt: 181.16 g/mol
InChI Key: GWHJUOKAWBMQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2,4-dimethoxybenzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzonitrile core substituted with a fluorine atom at the 5-position and methoxy groups at the 2- and 4-positions.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

5-fluoro-2,4-dimethoxybenzonitrile

InChI

InChI=1S/C9H8FNO2/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4H,1-2H3

InChI Key

GWHJUOKAWBMQDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (-OCH₃) in this compound are electron-donating, stabilizing the aromatic ring via resonance, whereas hydroxy (-OH) groups in analogs like 5-Fluoro-2-hydroxybenzonitrile increase polarity and hydrogen-bonding capacity .
  • Halogen Substitution : The 5-fluoro substituent in this compound contrasts with 5-chloro in 5-Chloro-2,4-difluorobenzonitrile. Chlorine’s larger atomic radius and lower electronegativity may alter metabolic stability in biological systems .

Pharmacological Potential

  • Thymidylate Synthase Inhibition : Fluorinated pyrimidines (e.g., 5-Fluoro-2′-deoxyuridine, 5-FUDR) inhibit thymidylate synthase, a mechanism that could extend to fluorinated benzonitriles if metabolized to active nucleotides .
  • Hepatic Extraction : Fluorinated compounds like 5-FUDR exhibit high hepatic extraction ratios (0.69–0.92), suggesting this compound derivatives might be optimized for targeted liver therapies .

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